molecular formula C23H24O5 B4573437 BENZYL 2-[(4-BUTYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE

BENZYL 2-[(4-BUTYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE

Cat. No.: B4573437
M. Wt: 380.4 g/mol
InChI Key: AOHJPBDNRGJCHG-UHFFFAOYSA-N
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Description

BENZYL 2-[(4-BUTYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE: is a synthetic organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, is characterized by the presence of a benzyl group, a butyl group, and a chromen moiety, making it a unique and interesting molecule for scientific research.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex chromen derivatives.

Biology: In biological research, the compound is studied for its potential antioxidant and anti-inflammatory properties. It is also investigated for its ability to interact with various biological targets, making it a candidate for drug development .

Medicine: The compound’s unique structure allows it to be explored for potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities. Its ability to modulate specific biological pathways makes it a promising candidate for further pharmacological studies .

Industry: In the industrial sector, the compound is used in the development of new polymers and coatings. Its photochemical properties make it suitable for applications in the production of light-sensitive materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZYL 2-[(4-BUTYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE typically involves the esterification of 2-[(4-BUTYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETIC ACID with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen moiety, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or amines (e.g., NH3) can be used in substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of BENZYL 2-[(4-BUTYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE involves its interaction with specific molecular targets in biological systems. The chromen moiety is known to interact with various enzymes and receptors, modulating their activity. For example, the compound can inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects. Additionally, it can bind to specific receptors, modulating signaling pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

  • BENZYL 2-[(4-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE
  • BUTYL 2-[(4-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE
  • BENZYL 2-[(4-BUTYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE

Comparison: Compared to its similar compounds, BENZYL 2-[(4-BUTYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE exhibits unique properties due to the presence of both butyl and methyl groups on the chromen moietyFor instance, the butyl group can enhance the compound’s lipophilicity, improving its ability to interact with lipid membranes and increasing its bioavailability .

Properties

IUPAC Name

benzyl 2-(4-butyl-7-methyl-2-oxochromen-5-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5/c1-3-4-10-18-13-21(24)28-20-12-16(2)11-19(23(18)20)26-15-22(25)27-14-17-8-6-5-7-9-17/h5-9,11-13H,3-4,10,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHJPBDNRGJCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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